molecular formula C8H10N4 B15218752 (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine

(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine

Katalognummer: B15218752
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: XCZXECNNYPBOCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This can be done via multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines . Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to scale up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted amines .

Wirkmechanismus

The mechanism of action of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine involves its interaction with molecular targets such as kinases. By inhibiting specific kinases, it can modulate signaling pathways that are crucial for cell proliferation, survival, and differentiation. This inhibition can lead to the suppression of cancer cell growth and the prevention of viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable candidate for drug development and therapeutic applications .

Eigenschaften

Molekularformel

C8H10N4

Molekulargewicht

162.19 g/mol

IUPAC-Name

(2-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-10-4-8-2-7(3-9)5-12(8)11-6/h2,4-5H,3,9H2,1H3

InChI-Schlüssel

XCZXECNNYPBOCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C=C(C=C2C=N1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.